2-(Azidomethyl)-5-(2-bromophenyl)oxazole

Vue d'ensemble

Description

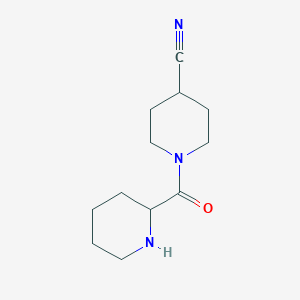

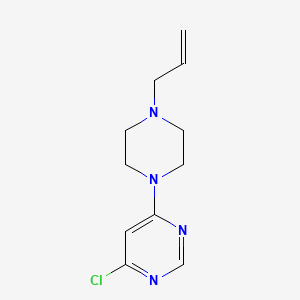

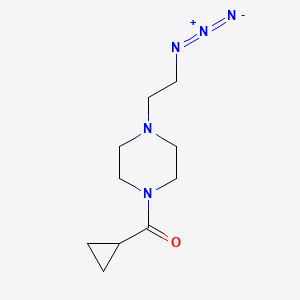

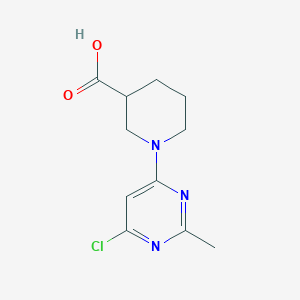

The compound “2-(Azidomethyl)-5-(2-bromophenyl)oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a bromophenyl group and an azidomethyl group attached to the oxazole ring .

Molecular Structure Analysis

The molecular structure of “2-(Azidomethyl)-5-(2-bromophenyl)oxazole” would be characterized by the presence of the oxazole ring, along with the bromophenyl and azidomethyl substituents .Chemical Reactions Analysis

The chemical reactions of “2-(Azidomethyl)-5-(2-bromophenyl)oxazole” would likely be influenced by the presence of the oxazole ring and the bromophenyl and azidomethyl groups. For instance, the bromine atom in the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Azidomethyl)-5-(2-bromophenyl)oxazole” would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique

Synthetic Applications

Continuous Multistep Synthesis : The efficient synthesis of 2-(azidomethyl)oxazoles from vinyl azides through a continuous-flow process demonstrates the compound's role as a versatile building block. This synthesis involves thermolysis of vinyl azides, conversion to 2-(bromomethyl)oxazoles, and subsequent treatment with NaN3, showcasing the utility of azido oxazoles in selectivity and yield improvements in synthetic chemistry (Rossa et al., 2018).

Synthetic Elaboration of Oxazoles : The use of 2-(halomethyl)-4,5-diphenyloxazoles in synthetic elaboration highlights the compound's applicability in preparing diverse functionalized oxazoles. These scaffolds serve as reactive intermediates for further chemical transformations, including alkylation and arylation, useful in synthesizing complex organic molecules (Patil & Luzzio, 2016).

Bioactivity and Antiprotozoal Activity

Antiprotozoal Activity : Research on oxazole derivatives reveals their potential in combating protozoal infections. For example, some 2-amino-4-phenyloxazole derivatives exhibit significant in vitro activity against Giardia lamblia and Trichomonas vaginalis, suggesting the therapeutic potential of these compounds in treating protozoal diseases (Carballo et al., 2017).

Synthetic Chemistry and Mechanistic Insights

Novel Ring Oxidation : The discovery of a novel ring oxidation mechanism of 2H-oxazoles to 2-oxazolone catalyzed by cytosolic aldehyde oxidase offers new insights into oxazole chemistry. This mechanism, which does not require cytochrome P450 enzymes, opens new avenues for understanding oxazole reactivity and metabolism (Arora et al., 2012).

Mécanisme D'action

Target of Action

Oxazoles, a class of compounds to which 2-(azidomethyl)-5-(2-bromophenyl)oxazole belongs, are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Oxazoles, in general, are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Oxazoles are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

The future directions for the study of “2-(Azidomethyl)-5-(2-bromophenyl)oxazole” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Propriétés

IUPAC Name |

2-(azidomethyl)-5-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUJQIWDZGIXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-oxopropanenitrile](/img/structure/B1480089.png)

![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)